molecular formula C15H10ClN3O2 B2811588 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 880792-01-8

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2811588
CAS RN: 880792-01-8
M. Wt: 299.71
InChI Key: BZQIPZNOXYGTSZ-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Synthesis Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazole derivatives can vary widely depending on the specific structure and substituents of the compound. For example, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide gave good results, similar to the drug fluoxetine .

Scientific Research Applications

Antitubercular Activity

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide derivatives have been studied for their potential antitubercular activities. One study synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, finding that certain derivatives, including one with a 2-chloro substitution, showed promising activity against Mycobacterium tuberculosis with minimal toxicity to normal cells, suggesting potential for further drug development (Nayak et al., 2016).

Cancer Therapy

In the context of cancer therapy, research has been conducted on 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, as RET kinase inhibitors. These compounds, particularly those containing 1,2,4-oxadiazole, demonstrated the ability to inhibit RET kinase activity at the molecular and cellular level, suggesting their potential as novel agents in cancer treatment (Han et al., 2016).

Antiplasmodial Activities

A study on N-acylated furazan-3-amines, including derivatives with benzamide groups, showed activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity depended on the nature of the acyl moiety, and benzamides, in particular, demonstrated promising antiplasmodial activity, indicating potential for malaria treatment (Hermann et al., 2021).

Alkaline Phosphatase Inhibition

Bi-heterocyclic benzamides, including derivatives synthesized with 1,3,4-oxadiazole, have been studied for their inhibitory effects on alkaline phosphatase. These compounds, through their inhibitory mechanism, offer insights into potential applications in regulating bone and teeth calcification, as well as in treating related disorders (Abbasi et al., 2019).

Photoluminescent Properties

Research has also explored the photoluminescent properties of 1,3,4-oxadiazole derivatives. For instance, certain compounds exhibited intense absorption bands and strong blue fluorescence emissions, highlighting their potential applications in photoluminescent materials and related technologies (Han et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are likely to be related to its oxadiazole core. Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are known to target enzymes like CYP51 , a cytochrome P450 enzyme required for the biosynthesis of sterols in eukaryotes .

Mode of Action

It’s suggested that the oxadiazole moiety interacts with the target enzyme through hydrogen bond acceptor properties . This interaction could lead to the inhibition of the enzyme, thereby affecting the biosynthesis of sterols.

Biochemical Pathways

The affected pathways are likely those involved in the biosynthesis of sterols in the target organisms. By inhibiting the CYP51 enzyme, the compound could disrupt the production of essential sterols, leading to detrimental effects on the organism’s growth and survival .

Pharmacokinetics

Oxadiazoles have been recognized for their potential in drug discovery due to their versatility

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of sterol biosynthesis in the target organisms. This could lead to a range of downstream effects, potentially including the inhibition of growth and proliferation .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target organisms .

Future Directions

The future directions for research on “4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” and similar compounds could include further exploration of their potential as anti-infective agents , as well as their potential for other applications based on their broad range of chemical and biological properties .

properties

IUPAC Name

4-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQIPZNOXYGTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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